molecular formula C19H18N2O6S2 B2372192 Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1421443-12-0

Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2372192
CAS No.: 1421443-12-0
M. Wt: 434.48
InChI Key: QIMFXMIWGJTJID-UHFFFAOYSA-N
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Description

Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a thiazole ring, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the azetidine ring and the sulfonyl group. The final step involves esterification to form the methyl benzoate derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to increase efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2,4-Disubstituted thiazoles

Uniqueness

Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is unique due to its combination of a thiazole ring, an azetidine ring, and a sulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the azetidine ring can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

methyl 4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c1-25-15-4-3-5-16-17(15)20-19(28-16)27-13-10-21(11-13)29(23,24)14-8-6-12(7-9-14)18(22)26-2/h3-9,13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMFXMIWGJTJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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